molecular formula C10H10BrClN2O B1378185 (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride CAS No. 1187933-53-4

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

Cat. No.: B1378185
CAS No.: 1187933-53-4
M. Wt: 289.55 g/mol
InChI Key: HTDBTRHDVWGXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromophenyl group and a methanamine group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Mode of Action:

The exact mode of action remains elusive, but we can speculate based on related oxazole derivatives. Oxazoles, including this compound, often exhibit diverse biological activities due to their substitution patterns. These activities can include antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . It’s plausible that the compound interacts with cellular pathways or signaling cascades, leading to changes in cellular behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and methanamine groups. One common method is the cyclization of a suitable precursor, such as a 3-bromophenyl-substituted α-amino ketone, under acidic conditions to form the oxazole ring. The methanamine group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromophenyl group to other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals with therapeutic potential.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl)oxazol-4-yl)methanamine hydrochloride
  • (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
  • (2-(3-Chlorophenyl)oxazol-4-yl)methanamine hydrochloride

Uniqueness

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect the compound’s interaction with molecular targets, leading to distinct pharmacological properties.

Properties

IUPAC Name

[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDBTRHDVWGXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
Reactant of Route 3
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
Reactant of Route 4
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
Reactant of Route 5
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
Reactant of Route 6
(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.